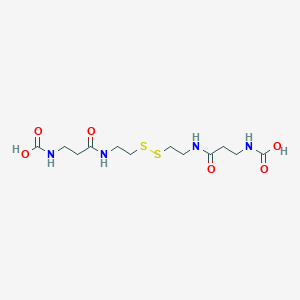

Vitalethine

Cat. No. B032829

Key on ui cas rn:

143129-01-5

M. Wt: 382.5 g/mol

InChI Key: NXURKZIMAQBJEU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06323025B1

Procedure details

To a suspension of ZnO (6.5 mg from King's Specialty Company, Fort Wayne, Ind., U.S.A.) and β-alethine (6.35 mg from Example IV. A. above) in pyridine (12.6 mg from Fisher Scientific, Fair Lawn, N.J., U.S.A.) and dimethylsulfoxide (0.5 ml from Sigma Chemical Company, St. Louis, Mo., U.S.A.), and in a vessel equipped with a gas trap containing sodium hydroxide (at least 1M), was added 0.2 ml of a solution of phosgene (20% in toluene from Fluka Chemical Corp, Ronkonkoma, N.Y., USA). Packing of the reaction vessel in dry ice controls the exothermic reaction and improves yields of large-scale preparations. After 48 hours of reaction the excess phosgene was blown into the alkali trap with N2. The product was precipitated in the vessel with acetonitrile (approximately 50 mls from Fisher Scientific, Fair Lawn, N.J., U.S.A.). Vitalethine can be recrystallized from water with acetonitrile.

[Compound]

Name

solution

Quantity

0.2 mL

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([C:4]([NH:6][CH2:7][CH2:8][S:9][S:10][CH2:11][CH2:12][NH:13][C:14]([CH2:16][CH2:17][NH2:18])=[O:15])=[O:5])[CH2:2][NH2:3].[OH-:19].[Na+].[C:21](Cl)(Cl)=[O:22].N#N.[C:27](=[O:29])=[O:28]>N1C=CC=CC=1.CS(C)=O>[CH2:1]([C:4]([NH:6][CH2:7][CH2:8][S:9][S:10][CH2:11][CH2:12][NH:13][C:14]([CH2:16][CH2:17][NH:18][C:21]([OH:22])=[O:19])=[O:15])=[O:5])[CH2:2][NH:3][C:27]([OH:29])=[O:28] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CN)C(=O)NCCSSCCNC(=O)CCN

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

[Compound]

|

Name

|

solution

|

|

Quantity

|

0.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(Cl)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(Cl)Cl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#N

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Seven

|

Name

|

|

|

Quantity

|

12.6 mg

|

|

Type

|

solvent

|

|

Smiles

|

N1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

0.5 mL

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the exothermic reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

improves yields of large-scale preparations

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was precipitated in the vessel with acetonitrile (approximately 50 mls from Fisher Scientific, Fair Lawn, N.J., U.S.A.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Vitalethine can be recrystallized from water with acetonitrile

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(CNC(=O)O)C(=O)NCCSSCCNC(=O)CCNC(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |